molecular formula C26H26N2O5 B1663102 6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one CAS No. 955371-66-1

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

Cat. No. B1663102
CAS RN: 955371-66-1
M. Wt: 446.5 g/mol
InChI Key: OPUVSUMPCOUABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic photovoltaic (OPV) material . It is used in the production of OLED, OPV, OTFT materials, and custom synthesis services . It is also used in the treatment of hypertension .


Molecular Structure Analysis

The molecular formula of this compound is C14H14NO3P . It has a molecular weight of 275.24 g/mole .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 538.9±60.0 °C . Its density is predicted to be 1.40±0.1 g/cm3 . The pKa is predicted to be 2.38±0.10 .

Mechanism of Action

Target of Action

VK-II-36 primarily targets the sarcoplasmic reticulum (SR) , a specialized type of smooth endoplasmic reticulum found in smooth and striated muscle . The SR plays a crucial role in regulating the intracellular levels of calcium (Ca2+), which is vital for muscle contraction .

Mode of Action

VK-II-36 suppresses the release of Ca2+ from the SR . This unique mode of action allows VK-II-36 to modulate the calcium clock, a mechanism that regulates the automaticity of the sinoatrial node (SAN), the natural pacemaker of the heart .

Biochemical Pathways

The suppression of SR Ca2+ release by VK-II-36 affects the calcium clock mechanism, which works in tandem with the membrane voltage clock to regulate SAN automaticity . The calcium clock involves the rhythmic release of Ca2+ from the SR, which can cause diastolic depolarization via activation of the sodium/calcium exchanger current (INCX) .

Result of Action

By suppressing SR Ca2+ release, VK-II-36 can downregulate the sinus rate and reduce late diastolic intracellular Ca elevation (LDCAE) in the pacemaking site under basal conditions . It can also suppress the increase in sinus rate induced by isoproterenol, a β-adrenergic agonist .

Action Environment

The action of VK-II-36 is likely influenced by various environmental factors, including the presence of other drugs. For instance, its ability to suppress the effects of isoproterenol suggests that its efficacy may be affected by the presence of β-adrenergic agonists .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUVSUMPCOUABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

CAS RN

955371-66-1
Record name 955371-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Reactant of Route 2
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Reactant of Route 3
Reactant of Route 3
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Reactant of Route 4
Reactant of Route 4
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Reactant of Route 5
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one
Reactant of Route 6
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.